molecular formula C12H11BrN2O3S B5781940 ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

Cat. No.: B5781940
M. Wt: 343.20 g/mol
InChI Key: WTJYWEHEAGRGSM-UHFFFAOYSA-N
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Description

Ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate typically involves the reaction of 3-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions usually involve the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, the bromine atom in the phenyl ring can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate can be compared with other similar compounds, such as:

    Ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate: This compound has a chlorine atom instead of a bromine atom, which may affect its chemical reactivity and biological activity.

    Ethyl {[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate: The presence of a methyl group instead of a bromine atom can lead to differences in the compound’s lipophilicity and pharmacokinetic properties.

    Ethyl {[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate: The nitro group can significantly alter the compound’s electronic properties and its interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S/c1-2-17-10(16)7-19-12-15-14-11(18-12)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJYWEHEAGRGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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